2,5-Dimethylpiperazine-1,4-dicarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50862-16-3 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,5-dimethylpiperazine-1,4-dicarbaldehyde |
InChI |
InChI=1S/C8H14N2O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
XWGATRXRUZKRSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1C=O)C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethylpiperazine 1,4 Dicarbaldehyde
N-Formylation Strategies for 2,5-Dimethylpiperazine-1,4-dicarbaldehyde
Direct Formylation of Piperazine (B1678402) Nitrogens
Direct formylation is the most conventional and straightforward approach to synthesizing N,N'-diformylpiperazines. This method involves treating 2,5-dimethylpiperazine (B91223) with a suitable formylating agent, ensuring that both secondary amine groups undergo the reaction to yield the desired bis-formylated product. The stereochemistry of the starting material (cis- or trans-2,5-dimethylpiperazine) is retained in the final product. google.comnih.gov
Several reagents are commonly employed for the N-formylation of amines, each with distinct reactivity profiles and requiring specific reaction conditions to achieve efficient bis-formylation.
Acetic Formic Anhydride (B1165640): This mixed anhydride, typically generated in situ by reacting acetic anhydride with formic acid, is a highly effective formylating agent. orgsyn.orgorgsyn.org The formyl group's carbonyl carbon is more electrophilic than the acetyl group's, leading to highly selective formylation over acetylation. reddit.com The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic mixing of the reagents, followed by heating (e.g., 40-60 °C) to drive the formylation to completion. orgsyn.org
Ethyl Formate (B1220265): As a less reactive formylating agent, ethyl formate offers a milder alternative. wikipedia.orgchemicalbook.com The reaction typically requires heating the piperazine substrate in an excess of ethyl formate, which can also serve as the solvent, for an extended period. The primary byproduct is ethanol, which can be removed to drive the reaction equilibrium toward the product.
Formic Acid: While being the simplest formylating agent, formic acid alone often requires harsh conditions, such as high temperatures, to facilitate the dehydration necessary for amide bond formation. Its use in conjunction with coupling agents or as a component of acetic formic anhydride is generally more efficient. researchgate.net
The choice of reagent depends on the desired reactivity, scale of the reaction, and tolerance of other functional groups in more complex substrates.
| Formylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acetic Formic Anhydride | Initial cooling (0-5 °C), then heating (40-60 °C). No additional solvent needed. | High reactivity, high yield, excellent selectivity for formylation. reddit.com | Requires in situ preparation; moisture sensitive. orgsyn.org |
| Ethyl Formate | Reflux in excess ethyl formate (can act as solvent), prolonged reaction time. | Mild, commercially available, simple workup. wikipedia.org | Low reactivity, requires high temperatures and long reaction times. |
| Formic Acid (alone) | High temperature (e.g., >100 °C) or use with a dehydrating agent. | Inexpensive and readily available. | Low reactivity, harsh conditions, often gives incomplete conversion. researchgate.net |
To maximize the yield of this compound and ensure high selectivity for the bis-formylated product over the mono-formylated intermediate, several reaction parameters must be carefully controlled.
Stoichiometry: The molar ratio of the formylating agent to the piperazine is critical. A stoichiometric amount of at least two equivalents of the formylating agent is necessary. In practice, a slight excess (e.g., 2.2 to 2.5 equivalents) is often used to ensure complete conversion of both nitrogen atoms and to minimize the presence of the mono-formylated byproduct.
Temperature Control: The reaction temperature influences the rate of reaction. For highly reactive agents like acetic formic anhydride, an initial cooling phase is crucial to manage the exothermicity, followed by controlled heating to ensure the reaction proceeds to completion. For less reactive agents like ethyl formate, sustained heating is necessary to achieve a reasonable reaction rate.
Reaction Time: The duration of the reaction should be monitored to identify the point of maximum conversion to the desired product. This can be achieved using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material and the mono-formylated intermediate.
| Parameter | Effect on Yield | Effect on Selectivity (Bis- vs. Mono-formylation) | Considerations |
|---|---|---|---|
| Stoichiometry of Formylating Agent | Increases with >2 equivalents, plateaus with large excess. | Higher ratio (>2 eq.) strongly favors bis-formylation. | Excess reagent may complicate purification. |
| Temperature | Higher temperature increases reaction rate, potentially improving yield in a set time. | Generally minimal effect on selectivity if stoichiometry is correct. | High temperatures can lead to side reactions or decomposition. |
| Reaction Time | Yield increases with time until the reaction is complete. | Longer times ensure conversion of the mono-formylated intermediate. | Prolonged heating can cause product degradation. |
Alternative Synthetic Routes to N,N'-Diformylpiperazine Analogues
Beyond direct formylation, alternative strategies have been developed, focusing on different bond-forming disconnections or the use of novel, sustainable reagents.
A direct, single-step conversion of common nitrogen protecting groups, such as N-acetyl or N-Boc (tert-butoxycarbonyl), into an N-formyl group is not a standard or widely reported synthetic transformation. The synthesis of this compound from an N-acyl or N-carbamate precursor would conventionally proceed through a two-step sequence:
Deprotection/Deacylation: The first step involves the removal of the existing N-acyl or N-carbamate groups to regenerate the free secondary amines of the 2,5-dimethylpiperazine core. This is typically achieved under standard hydrolytic conditions (acidic or basic), depending on the nature of the protecting group.
Re-formylation: The resulting 2,5-dimethylpiperazine is then subjected to one of the direct formylation methods described in section 2.2.1 to install the required formyl groups.
This multi-step approach, while less direct, allows for the modification of piperazines that may have been synthesized or used with specific N-protecting groups in prior synthetic steps.
Modern synthetic chemistry has pursued more sustainable and innovative methods for N-formylation, primarily focusing on the use of carbon dioxide as a C1 feedstock.
N-Formylation using CO₂ and a Reductant: This approach utilizes carbon dioxide as an abundant, non-toxic, and renewable source for the formyl group. rsc.org The process requires a reducing agent, typically a hydrosilane such as phenylsilane (B129415) or diphenylsilane, to reduce the CO₂. acs.orgrsc.org The reaction can be performed under catalyst-free conditions in specific solvents or can be promoted by various catalysts, including heterogeneous metal-organic frameworks (MOFs) or homogeneous cobalt complexes. rsc.orgresearchgate.netresearchgate.net The reaction mechanism is thought to involve the in situ generation of a reactive silyl (B83357) formate species from the hydrosilane and CO₂, which then formylates the amine. acs.orgepa.gov This method represents a green alternative to traditional formylating agents.
Research on catalyst-free N-formylation of various amines using CO₂ and NaBH₄ has demonstrated the viability of this approach, with solvents like DMF playing a key role in promoting the reaction. researchgate.net
| Entry | Solvent | Temperature | Isolated Yield (%) |
|---|---|---|---|
| 1 | Acetonitrile (ACN) | Room Temp. | Traces |
| 2 | Dimethylformamide (DMF) | Room Temp. | 23 |
| 3 | Dimethylacetamide (DMA) | Room Temp. | 5 |
| 4 | Dimethylsulfoxide (DMSO) | Room Temp. | Traces |
| 5 | Methanol (B129727) (MeOH) | Room Temp. | No Reaction |
| 6 | Tetrahydrofuran (THF) | Room Temp. | No Reaction |
Note: Data adapted from a study on aniline (B41778) formylation, illustrating the crucial role of the solvent in this methodology. researchgate.net
Other Novel Reagents: The development of new formylating agents continues to be an active area of research. For instance, reagents like N-formyl imide have been developed for the efficient N-formylation of primary and secondary amines under mild conditions, such as in water with a catalytic amount of acid. rsc.org Such reagents offer operational simplicity and avoid the use of harsh or metallic reagents.
Stereochemical Aspects and Conformational Analysis of 2,5 Dimethylpiperazine 1,4 Dicarbaldehyde
Isomeric Forms and Chiral Considerations
The substitution pattern of 2,5-Dimethylpiperazine-1,4-dicarbaldehyde gives rise to distinct stereoisomers, primarily classified as cis and trans based on the relative orientation of the two methyl groups on the piperazine (B1678402) ring.
cis-2,5-Dimethylpiperazine-1,4-dicarbaldehyde
The cis isomer is characterized by the two methyl groups being situated on the same side of the piperazine ring plane. This arrangement results in a chiral molecule, meaning it is non-superimposable on its mirror image. Consequently, cis-2,5-Dimethylpiperazine-1,4-dicarbaldehyde exists as a pair of enantiomers: (2R,5R) and (2S,5S). The synthesis of specific cis isomers often requires stereoselective methods to control the configuration at the two chiral centers. mdpi.com While detailed structural studies on the dicarbaldehyde derivative are not extensively documented, the conformation of the parent cis-2,5-dimethylpiperazine (B3427453) is known to be influenced by the steric demands of the substituents. csu.edu.aunih.gov
trans-2,5-Dimethylpiperazine-1,4-dicarbaldehyde
In the trans isomer, the methyl groups are located on opposite sides of the piperazine ring. This configuration possesses a center of symmetry, rendering the molecule achiral, specifically a meso compound. Crystallographic studies of salts derived from trans-2,5-dimethylpiperazine (B131708) consistently show that the piperazine ring adopts a stable chair conformation. nih.govnih.govresearchgate.net In this preferred conformation, the two methyl groups occupy equatorial positions to minimize steric strain, a common feature in substituted six-membered rings. nih.govnih.govresearchgate.net This equatorial positioning leads to a thermodynamically stable structure.
| Isomer | Relative Position of Methyl Groups | Chirality | Stereochemical Descriptor |
|---|---|---|---|
| cis-Isomer | Same side of the ring | Chiral | Exists as a pair of enantiomers (2R,5R and 2S,5S) |
| trans-Isomer | Opposite sides of the ring | Achiral | Meso compound |
Enantiomeric Purity and Resolution Strategies (if applicable to dicarbaldehyde)
The concept of enantiomeric purity is relevant only to the chiral cis-isomer. Achieving a high enantiomeric excess of one enantiomer over the other is a significant challenge in synthetic chemistry. For chiral piperazines, resolution strategies are often employed, which can involve several methods:
Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques like fractional crystallization.
Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.
Asymmetric Synthesis: This involves synthesizing the molecule from chiral starting materials or using chiral catalysts or reagents to selectively produce the desired enantiomer. mdpi.com
While specific resolution strategies for cis-2,5-Dimethylpiperazine-1,4-dicarbaldehyde are not widely reported, these general principles would be applicable to its parent amine, cis-2,5-dimethylpiperazine, which could then be formylated to yield the enantiomerically pure dicarbaldehyde.
Conformational Preferences of the Piperazine Ring
The six-membered piperazine ring is not planar and, similar to cyclohexane, adopts puckered conformations to alleviate angular and torsional strain.
Chair and Boat Conformations of Substituted Piperazines
The piperazine ring can exist in several conformations, with the most notable being the chair and boat forms.
Chair Conformation: This is the most thermodynamically stable conformation for the majority of piperazine derivatives. nih.gov It minimizes both angle strain and torsional strain by staggering the bonds on adjacent atoms. In substituted piperazines, bulky groups preferentially occupy the equatorial positions to avoid unfavorable 1,3-diaxial steric interactions. nih.govnih.gov For trans-2,5-dimethylpiperazine derivatives, the di-equatorial chair form is overwhelmingly preferred. nih.govnih.gov
Boat and Twist-Boat Conformations: The boat conformation is significantly less stable than the chair due to eclipsing interactions between hydrogens on adjacent carbons and a "flagpole" interaction between substituents at the 1 and 4 positions. A slightly more stable, intermediate conformation is the twist-boat, which alleviates some of these steric clashes. rsc.org Although higher in energy, boat or twist-boat conformations can be populated in equilibrium or may be stabilized in certain molecular contexts, such as within macrocycles or through specific intramolecular interactions. nih.govrsc.orgacs.org
| Conformation | Relative Stability | Key Steric Interactions |
|---|---|---|
| Chair | Most stable | Minimized torsional strain; potential for 1,3-diaxial interactions if substituents are axial. |
| Twist-Boat | Less stable than chair | Reduced flagpole and eclipsing interactions compared to the boat form. |
| Boat | Least stable | Significant flagpole steric hindrance and eclipsing torsional strain. |
Influence of N-Formyl Groups on Ring Puckering
The introduction of N-formyl groups at the 1 and 4 positions has a profound effect on the conformational behavior of the piperazine ring. The nitrogen lone pair participates in resonance with the adjacent carbonyl group, imparting partial double-bond character to the N-C(O) bond. nih.gov This electronic effect, known as amide resonance, flattens the geometry around the nitrogen atoms.
This planarity creates a phenomenon known as pseudoallylic strain (or A1,3 strain). nih.gov This type of steric strain arises from the interaction between a substituent on the nitrogen (the formyl group) and a substituent at an adjacent carbon atom (the methyl group). rsc.orgnih.gov This strain can dictate the preferred orientation of the C2 and C5 methyl groups. In N-acylated piperidines, a related system, this effect often forces the C2 substituent into an axial orientation to minimize steric repulsion. nih.gov
Interconversion Pathways and Energy Barriers
The conformational dynamics of this compound are primarily governed by two main processes: ring inversion of the piperazine core and rotation around the N-CHO (amide) bonds. These processes dictate the orientation of the methyl and carbaldehyde groups, leading to various conformers with different energy levels.
Due to the scarcity of direct experimental data on this compound, the conformational behavior of the closely related 1,4-diformyl-piperazine provides valuable insights. Computational studies on this parent compound have elucidated the key interconversion pathways and their associated energy barriers. The primary conformations of the piperazine ring are the chair and boat forms. For N-acyl piperazines, the chair conformation is generally more stable.
The interconversion between two chair conformations proceeds through a boat-like transition state. The energy barrier for this ring inversion is influenced by the substituents on the nitrogen atoms. The presence of the formyl groups introduces partial double bond character to the C-N bonds, which affects the flexibility of the ring.
In a computational study of 1,4-diformyl-piperazine, the energy barriers for various conformational changes were calculated. These calculations provide a reasonable approximation for the energy barriers in this compound. The key interconversion processes include:
Chair-to-Chair Ring Inversion: This process involves the flipping of the piperazine ring from one chair conformation to another.
Nitrogen Inversion: The inversion of the nitrogen atom's pyramidal geometry contributes to the conformational flexibility.
N-CHO Bond Rotation: Rotation around the amide bond is a high-energy process due to the delocalization of the nitrogen lone pair into the carbonyl group.
The energy barriers for these processes in 1,4-diformyl-piperazine are summarized in the table below. It is important to note that the presence of methyl groups in the 2 and 5 positions of this compound would likely introduce additional steric hindrance, potentially affecting these energy barriers.
| Interconversion Pathway | Calculated Activation Energy (kcal/mol) for 1,4-diformyl-piperazine |
|---|---|
| Chair (eq,eq) to Boat (eq,eq) | 12.01 |
| Chair (ax,eq) to Boat (ax,eq) | 10.70 |
| Nitrogen Inversion | Not specifically isolated, but contributes to the overall dynamics |
| N-CHO Bond Rotation | Approximately 20-23 |
Stereoelectronic Effects of Dicarbaldehyde Substituents
The dicarbaldehyde substituents at the N1 and N4 positions of the piperazine ring exert significant stereoelectronic effects that influence the molecule's conformation and reactivity. These effects arise from the interaction of the electronic orbitals of the formyl groups with the orbitals of the piperazine ring.
The key stereoelectronic interactions are:
Amide Resonance: The lone pair of electrons on the nitrogen atoms delocalizes into the π-system of the adjacent carbonyl group. This resonance imparts a partial double bond character to the C-N bond, leading to a planar geometry around the nitrogen and restricting rotation. This effect is fundamental to the high rotational barrier of the N-CHO bond.
Anomeric Effects: While classical anomeric effects are observed in systems with an endocyclic heteroatom adjacent to an exocyclic heteroatom, analogous interactions can be considered in this system. The orientation of the C=O bond relative to the C-N bonds of the ring can influence the stability of different conformers.
Influence on Ring Conformation: The electronic demands of the N-formyl groups can influence the preferred conformation of the piperazine ring. Studies on substituted piperidines have shown that polar substituents can alter the preference for axial versus equatorial orientations. In the case of this compound, the bulky and polar formyl groups will have a strong preference for a particular orientation to minimize steric strain and optimize electronic interactions. In all cases of 1-acyl substituted piperazines that have been studied, the axial conformation is preferred.
The stereoelectronic effects are highly dependent on the conformation. For example, the extent of delocalization of the nitrogen lone pair can be subtly affected by the ring's geometry. These effects are crucial in determining the most stable conformer and the energy barriers for interconversion.
Reactivity Profiles and Reaction Pathways of 2,5 Dimethylpiperazine 1,4 Dicarbaldehyde
Reactions at the Aldehyde Functionalities
The electron-withdrawing nature of the formyl group renders the carbonyl carbon electrophilic and thus a prime target for nucleophilic attack. The presence of two such groups on the piperazine (B1678402) scaffold allows for a range of reactions, from double additions to potential intramolecular interactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. In the case of 2,5-dimethylpiperazine-1,4-dicarbaldehyde, the addition of a nucleophile to the carbonyl carbon is the initial step in many of its transformations.
The reaction of this compound with primary or secondary amines is a classic example of nucleophilic addition followed by dehydration. With primary amines, this reaction leads to the formation of diimines, also known as Schiff bases. The reaction proceeds through a carbinolamine intermediate which then eliminates water to form the stable C=N double bond. Given the difunctional nature of the starting material, the reaction with two equivalents of a primary amine would be expected to yield a bis-imine.
In contrast, the reaction with secondary amines results in the formation of enamines. Following the initial nucleophilic attack of the secondary amine on the carbonyl group and the formation of a carbinolamine, dehydration occurs. However, since the nitrogen atom of the secondary amine lacks a proton to be eliminated, a proton is instead removed from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond, resulting in an enamine structure. The reaction with this compound would be expected to form a bis-enamine.
| Amine Type | Nucleophile Example | Intermediate | Final Product |
| Primary Amine | R-NH₂ | Carbinolamine | Diimine |
| Secondary Amine | R₂NH | Carbinolamine | Bis-enamine |
Aldol (B89426) Condensation: Aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound. This compound, lacking α-hydrogens, cannot form an enolate itself and therefore cannot act as the nucleophilic component in an aldol reaction. However, it can act as an electrophile in a crossed aldol condensation with another aldehyde or ketone that does possess α-hydrogens. The reaction, typically base-catalyzed, would involve the formation of a β-hydroxy aldehyde or ketone, which may subsequently dehydrate to yield an α,β-unsaturated carbonyl compound. With the dialdehyde (B1249045), this reaction could potentially occur at both formyl groups.
Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a basic catalyst. This compound can serve as the aldehyde component in this reaction. The active methylene compound, such as malonic acid or its esters, is deprotonated by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration typically occurs to afford a stable α,β-unsaturated product. This reaction could be performed stepwise or with an excess of the active methylene compound to achieve condensation at both aldehyde functionalities.
| Condensation Reaction | Carbon Nucleophile | Catalyst | Expected Product |
| Crossed Aldol | Enolizable aldehyde/ketone | Base (e.g., NaOH) | β-hydroxy aldehyde/ketone, then α,β-unsaturated aldehyde/ketone |
| Knoevenagel | Active methylene compound (e.g., CH₂(CO₂Et)₂) | Weak base (e.g., piperidine) | α,β-unsaturated dicarbonyl or related compound |
Oxidation Reactions to Dicarboxylic Acids
The aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acids. This transformation can be achieved using a variety of oxidizing agents. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will effectively convert both aldehyde groups to carboxylic acid functionalities, yielding 2,5-dimethylpiperazine-1,4-dicarboxylic acid. Milder oxidizing agents, such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution (Cu²⁺ in tartrate solution), can also be employed. These milder reagents are often used as qualitative tests for the presence of aldehydes.
| Oxidizing Agent | Reaction Conditions | Product |
| Potassium Permanganate (KMnO₄) | Acidic or basic | 2,5-Dimethylpiperazine-1,4-dicarboxylic acid |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic | 2,5-Dimethylpiperazine-1,4-dicarboxylic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic | 2,5-Dimethylpiperazine-1,4-dicarboxylic acid (as carboxylate salt) + Silver mirror |
| Fehling's Solution (Cu²⁺) | Basic | 2,5-Dimethylpiperazine-1,4-dicarboxylic acid (as carboxylate salt) + Cu₂O (red precipitate) |
Reduction Reactions to Diols or Diamines
The formyl groups of this compound are susceptible to reduction to either primary alcohols (diols) or, via reductive amination, to amines (diamines).
The reduction to a diol, specifically 1,4-bis(hydroxymethyl)-2,5-dimethylpiperazine, can be accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. Subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol.
Reductive amination offers a pathway to synthesize N,N'-disubstituted piperazine derivatives. This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the dialdehyde with a primary or secondary amine, respectively, followed by in-situ reduction. A key advantage of this method is that the reducing agent, often sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is selective for the protonated imine over the starting aldehyde, preventing premature reduction of the carbonyl group. This reaction would result in the formation of a bis(aminomethyl)piperazine derivative.
| Reaction Type | Reagents | Product |
| Reduction to Diol | 1. NaBH₄ or LiAlH₄2. H₂O workup | 1,4-Bis(hydroxymethyl)-2,5-dimethylpiperazine |
| Reductive Amination | RNH₂ or R₂NH, NaBH₃CN or NaBH(OAc)₃ | 1,4-Bis((alkylamino)methyl)-2,5-dimethylpiperazine |
Selective Functionalization of Aldehyde Groups
Achieving selective mono-functionalization of a symmetric dialdehyde like this compound presents a significant synthetic challenge due to the equivalent reactivity of the two aldehyde groups. However, several strategies can be employed to favor the reaction at a single site.
One common approach is to use a large excess of the dialdehyde relative to the nucleophile. This statistical approach increases the probability that the nucleophile will react with an unreacted dialdehyde molecule rather than the mono-adduct.
Another strategy involves using a solid-phase synthesis approach, where the dialdehyde is attached to a polymer support. The spatial isolation of the molecules on the solid support can favor mono-functionalization.
Furthermore, the use of protecting groups can be a powerful tool. One aldehyde group could be selectively protected, for example, by forming a monoacetal under carefully controlled conditions. The remaining free aldehyde can then be reacted, followed by deprotection of the first group.
Finally, in some cases, the electronic or steric properties of the molecule can change after the first reaction, leading to a deactivation of the second aldehyde group and thus favoring mono-functionalization. However, for a symmetric and relatively flexible molecule like this compound, this effect may be minimal.
Reactions Involving the Piperazine Nitrogen Atoms
The reactivity of the nitrogen atoms within the piperazine ring of this compound is significantly influenced by the presence of the N-formyl groups. These groups alter the nucleophilicity and basicity of the nitrogen atoms, thereby dictating their participation in various chemical transformations.
Hydrolysis of N-Formyl Groups (Deformylation)
The removal of the N-formyl groups, a process known as deformylation, restores the secondary amine functionality of the piperazine ring. This transformation is a key step in synthetic pathways where the formyl group is used as a protecting group for the nitrogen atoms. The hydrolysis of N-formyl amides can be achieved under both acidic and basic conditions, although the specific conditions for this compound are not extensively documented in the literature. However, general methods for the deformylation of N-formyl peptides and other N-formyl compounds provide insight into the expected reactivity.
For instance, a common method for the N-formylation of amines involves the use of formic acid, often in the presence of a dehydrating agent or by azeotropic removal of water. scispace.com The reverse reaction, deformylation, can be accomplished by heating with water, or more typically, by acid or base catalysis.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the formyl group is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield the deformylated piperazine and formic acid. A patented process for the deformylation of N-formyl peptides highlights the use of hydrazine (B178648) in an acidic pH range of 1 to 3.5, which suggests that acidic conditions are conducive to this transformation. google.com
Base-Catalyzed Hydrolysis:
In the presence of a base, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the formyl group, forming a tetrahedral intermediate. This intermediate then expels the piperazine nitrogen anion, which is subsequently protonated to give the secondary amine. While effective, basic hydrolysis can sometimes be slower than acid-catalyzed hydrolysis for amides.
The table below summarizes general conditions for the N-formylation and deformylation of amines, which can be considered indicative of the potential reactivity of this compound.
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Formylation | Amine, 85% Formic Acid, Toluene (B28343), Reflux (Dean-Stark) | N-Formyl Amine | 94-98 | scispace.com |
| Deformylation | N-Formyl Peptide, Hydrazine, pH 1-3.5 | Deformylated Peptide | High | google.com |
| Deformylation | 5-Formyl Uracils, 1-phenyl-3-methyl-5-pyrazolone, Base Catalyst | Deformylated Uracils | Excellent | researchgate.net |
Reactivity as a Chelating Scaffold
Piperazine and its derivatives are known to act as chelating agents, capable of coordinating with various metal ions. nih.gov The nitrogen atoms of the piperazine ring possess lone pairs of electrons that can be donated to a metal center, forming coordinate bonds. In the case of this compound, the presence of the two carbonyl oxygen atoms from the formyl groups introduces additional potential coordination sites.
Role in Cascade or Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. sciepub.comnih.gov Aldehydes are common components in many well-known MCRs, such as the Ugi and Passerini reactions. wikipedia.orgnih.govmdpi.com
Given that this compound is a dialdehyde, it has the potential to participate in MCRs in a bifunctional manner, leading to the formation of more complex, macrocyclic, or polymeric structures.
Potential in Ugi Reaction:
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. sciepub.com The use of a dialdehyde like this compound could theoretically lead to a double Ugi reaction, where two sets of the other three components react at each aldehyde site. This could result in the formation of a larger, symmetrical molecule containing two bis-amide moieties. The synthesis of 2,5-diketopiperazine derivatives has been achieved through an Ugi four-center three-component reaction, showcasing the utility of piperazine-related structures in such transformations. nih.gov
Potential in Passerini Reaction:
The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov Similar to the Ugi reaction, the bifunctional nature of this compound could allow for a double Passerini reaction, yielding a molecule with two α-acyloxy amide units.
Cascade Reactions:
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next. researchgate.netrsc.org The presence of two aldehyde groups in this compound could initiate cascade sequences. For example, an initial reaction at one aldehyde group could be followed by an intramolecular cyclization involving the second aldehyde group or the piperazine ring, leading to the formation of complex heterocyclic systems. While specific examples involving this particular dialdehyde are not reported, the general reactivity of formyl groups in cascade reactions is well-established. rsc.org
The following table lists the key components of the Ugi and Passerini reactions, where this compound could potentially serve as the aldehyde component.
| Multicomponent Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| Ugi Reaction | Aldehyde | Amine | Carboxylic Acid | Isocyanide | α-acylamino-carboxamide |
| Passerini Reaction | Aldehyde | Carboxylic Acid | Isocyanide | - | α-acyloxy-carboxamide |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A full assignment requires a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, connectivity, and symmetry of the atoms in the molecule. The presence of cis and trans isomers, as well as different conformers (e.g., chair conformations of the piperazine (B1678402) ring), can lead to complex spectra.
For the trans isomer, which possesses a C₂ axis of symmetry, the two methyl groups and the two formyl groups are chemically equivalent, leading to a simpler spectrum. The cis isomer, lacking this symmetry, would exhibit distinct signals for each methyl and formyl group.
¹H NMR: The proton spectrum is expected to show signals for the formyl protons (-CHO), the protons on the piperazine ring (at the C2/C5 and C3/C6 positions), and the methyl protons (-CH₃). The formyl proton typically appears as a singlet in the downfield region (δ 8.0-8.5 ppm). The methine protons (H-2/H-5) and methylene (B1212753) protons (H-3/H-6) of the piperazine ring will appear as complex multiplets due to spin-spin coupling. The methyl protons will appear as a doublet in the upfield region (δ 1.0-1.5 ppm).
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon of the formyl group, the carbons of the piperazine ring, and the methyl carbons. The formyl carbon is the most deshielded, appearing significantly downfield (δ 160-165 ppm). The ring carbons (C-2/C-5 and C-3/C-6) and the methyl carbons (CH₃) will appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for trans-2,5-Dimethylpiperazine-1,4-dicarbaldehyde
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Formyl (CHO) | ~8.2 (singlet) | ~163 |
| Piperazine C2/C5-H | ~4.0-4.5 (multiplet) | ~50-55 |
| Piperazine C3/C6-H | ~3.0-3.8 (multiplet) | ~45-50 |
| Methyl (CH₃) | ~1.2 (doublet) | ~15-20 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and for determining the through-bond and through-space correlations that define the molecule's stereochemistry and conformation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds. sdsu.edu For 2,5-Dimethylpiperazine-1,4-dicarbaldehyde, COSY would show correlations between the methyl protons and the H-2/H-5 protons, and between the H-2/H-5 protons and the H-3/H-6 protons, confirming the connectivity within the piperazine ring structure. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This technique would definitively link each proton signal to its corresponding carbon signal in the piperazine ring and methyl groups, confirming the assignments made in the 1D spectra. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining stereochemistry and conformation. For instance, in the trans isomer with both methyl groups in an equatorial position, a NOESY experiment would show correlations between the axial H-2/H-5 protons and the axial H-3/H-6 protons. In the cis isomer, different spatial correlations, such as between an axial methyl group and an axial ring proton, would be observed.
Table 2: Expected 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Purpose | Expected Key Correlations |
| COSY | ¹H-¹H Connectivity | H-2/H-5 ↔ H-3/H-6; H-2/H-5 ↔ CH₃ protons |
| HSQC | ¹H-¹³C Direct (1-bond) | Formyl H ↔ Formyl C; H-2/H-5 ↔ C-2/C-5; H-3/H-6 ↔ C-3/C-6; CH₃ H ↔ CH₃ C |
| HMBC | ¹H-¹³C Long Range (2-3 bonds) | Formyl H ↔ C-2/C-5; CH₃ H ↔ C-2/C-5; CH₃ H ↔ C-3/C-6 |
| NOESY | ¹H-¹H Spatial Proximity | Analysis of axial vs. equatorial proton correlations to determine ring conformation and relative stereochemistry (cis/trans). |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound would be dominated by contributions from the N-formyl groups and the dimethyl-substituted piperazine ring.
Formyl Group Vibrations: The most prominent feature would be the strong C=O stretching vibration, typically observed in the 1650-1690 cm⁻¹ region in the IR spectrum for tertiary amides. The C-H stretch of the aldehyde group is also characteristic, appearing as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. ias.ac.in
Piperazine Ring Vibrations: The piperazine ring itself gives rise to a series of complex vibrational modes, including C-N stretching, C-C stretching, and various CH₂ bending, wagging, and twisting modes. nih.govconicet.gov.ar Strong bands associated with C-N stretching are expected in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the methyl and ring CH/CH₂ groups will appear in the 2800-3000 cm⁻¹ range.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H Stretch (Formyl) | ~2820 and ~2720 | Characteristic weak to medium bands for the aldehyde C-H. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | C-H stretching from methyl and piperazine ring groups. |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong absorption due to the formyl carbonyl group. |
| C-N Stretch | 1100 - 1300 | Stretching vibrations of the bonds within the piperazine ring. |
The polarity of the solvent can influence the vibrational frequencies, particularly for polar functional groups like the formyl group. In a study of the related molecule 1,4-diformylpiperazine, it was shown that the C=O stretching frequency is sensitive to the solvent environment. worldscientific.com
It is expected that for this compound, increasing solvent polarity would lead to a shift in the C=O stretching frequency to a lower wavenumber (a redshift). This is because polar solvents can stabilize the charge-separated resonance structure of the amide bond (O=C-N ↔ ⁻O-C=N⁺), which weakens the C=O double bond character and thus lowers its vibrational frequency. This phenomenon can be correlated with empirical solvent parameters like the Kirkwood-Bauer-Magat (KBM) equation. worldscientific.comnih.gov Such shifts provide insight into the solute-solvent interactions at a molecular level. researchgate.netnih.gov
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.
For this compound (C₈H₁₄N₂O₂), the expected molecular weight is approximately 170.11 g/mol . In an ESI-MS experiment, the molecule would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 171.
Under electron ionization (EI) conditions, the molecule would undergo fragmentation. A plausible fragmentation pathway would involve:
Loss of a formyl group: Cleavage of a C-N bond could lead to the loss of a CHO radical (29 Da), resulting in a fragment ion at m/z 141.
Ring Cleavage: The piperazine ring can fragment in several ways. A common pathway for piperazines is cleavage adjacent to a nitrogen atom. This could lead to characteristic fragments resulting from the breakdown of the heterocyclic ring structure. For example, fragmentation of the parent ion of 1,4-dimethylpiperazine (B91421) often yields a prominent ion at m/z 70. Similar ring fragmentation would be expected for the title compound.
Loss of a methyl group: Loss of a methyl radical (15 Da) from the molecular ion could produce a fragment at m/z 155.
The exact fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers. researchgate.net
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Description |
| 171 | [M+H]⁺ | Protonated molecular ion (common in ESI). |
| 170 | [M]⁺˙ | Molecular ion (common in EI). |
| 141 | [M - CHO]⁺ | Loss of a formyl radical from the molecular ion. |
| 155 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| Various | Ring Fragments | Ions resulting from the cleavage of the piperazine ring, providing structural confirmation. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unequivocal confirmation of a compound's elemental composition by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or FT-ICR analyzers, can measure mass-to-charge ratios with high precision, often to within 5 parts per million (ppm) nih.gov. This level of accuracy allows for the confident assignment of a unique molecular formula from the measured exact mass. nih.govpreprints.org
For this compound, the theoretically calculated exact mass for its molecular formula, C₈H₁₄N₂O₂, is 170.105527694 Da. nih.gov HRMS analysis of a synthesized sample would be expected to yield an experimental mass that aligns closely with this theoretical value, thereby confirming the elemental composition and distinguishing it from other potential isobaric compounds.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₄N₂O₂ | nih.gov |
| Theoretical Exact Mass (Monoisotopic) | 170.105527694 Da | nih.gov |
| Expected Ion Adduct [M+H]⁺ | 171.11295 | Calculated |
| Required Mass Accuracy | < 5 ppm | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides critical information about the structural connectivity of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule (precursor ion), [C₈H₁₄N₂O₂ + H]⁺ with m/z 171.11, is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, predictable fragmentation pathways would include the neutral loss of the formyl groups (-CHO) or cleavage across the piperazine ring. This detailed fragmentation data helps to piece together the molecular structure, confirming the presence of the dimethylpiperazine core and the N-formyl substituents.
Table 2: Hypothetical MS/MS Fragmentation Data for [C₈H₁₄N₂O₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 171.11 | 142.10 | CHO | Loss of one formyl group |
| 171.11 | 113.08 | 2 x CHO | Loss of both formyl groups |
| 171.11 | 85.08 | C₄H₇NO | Cleavage of the piperazine ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's stereochemistry, conformation, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related piperazine derivatives provides insight into the expected structural features. researchgate.net
A single-crystal X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. It would confirm the conformation of the six-membered piperazine ring, which is expected to adopt a chair conformation with the methyl groups in equatorial or axial positions depending on the isomer (cis or trans). nih.gov The analysis would also detail the planarity of the N-formyl groups and their orientation relative to the ring.
Table 3: Representative Parameters Determined by X-ray Crystallography
| Structural Parameter | Description | Expected Observation |
| Ring Conformation | The 3D shape of the piperazine ring | Chair conformation |
| Substituent Position | The orientation of the methyl groups | Equatorial for the stable trans isomer |
| C-N Bond Lengths | Distance between carbon and nitrogen atoms in the ring | ~1.45 - 1.48 Å |
| N-CHO Bond Lengths | Distance between the ring nitrogen and formyl carbon | Shorter, indicating some double bond character |
| Intermolecular Interactions | Non-covalent forces between molecules in the crystal lattice | Hydrogen bonds, van der Waals forces |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods used to separate the target compound from any unreacted starting materials, byproducts, or degradation products. The purity is determined by integrating the peak area of the compound of interest relative to the total area of all detected peaks.
Furthermore, these methods can often separate geometric isomers. For this compound, the cis and trans diastereomers, which differ in the relative orientation of the two methyl groups, would likely exhibit different retention times on a standard chromatographic column due to their distinct polarities and shapes.
Chiral Chromatography for Enantiomeric Excess Determination
Since the 2- and 5-positions of the piperazine ring are stereocenters, the compound can exist as enantiomers. For instance, the trans isomer exists as a pair of enantiomers: (2R,5R) and (2S,5S). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govmdpi.com
This technique utilizes a chiral stationary phase (CSP) within an HPLC column, which interacts differently with each enantiomer, leading to different retention times. unl.pt By comparing the peak areas of the two enantiomers, the ee can be precisely calculated, which is a critical quality attribute for applications where stereochemistry is important.
Table 4: Illustrative Chiral HPLC Data for Enantiomeric Excess (ee) Determination
| Enantiomer | Retention Time (min) | Peak Area |
| (2R,5R)-isomer | 15.2 | 98,000 |
| (2S,5S)-isomer | 18.5 | 2,000 |
| Calculated ee | 96% |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other spectroscopic and electronic properties with high accuracy.
The structure of 2,5-Dimethylpiperazine-1,4-dicarbaldehyde is built upon a piperazine (B1678402) ring. In its parent amine, trans-2,5-dimethylpiperazine (B131708), the ring adopts a stable chair conformation where the methyl substituents preferentially occupy equatorial positions to minimize steric hindrance. nih.gov For the title compound, the addition of N-formyl groups introduces further conformational complexity due to the rotation around the N-CHO bonds.
Computational studies on the analogous 1,4-diformylpiperazine (1,4-dfp) have identified five potential conformers based on the orientation of the formyl groups relative to the piperazine ring. researchgate.net These conformers are typically labeled A through E. The geometry of these conformers is optimized to find the lowest energy state, and their relative stabilities can be calculated. For this compound, the presence of the equatorial methyl groups is expected to further influence the relative energies of these conformers, but the fundamental rotational possibilities around the N-formyl bonds remain.
The relative stability of conformers is highly dependent on the environment. Calculations are often performed in the gas phase and in various solvents to model different conditions. Studies on 1,4-dfp show that the stability of its conformers increases with the polarity of the solvent. researchgate.net
| Conformer | Gas Phase | Benzene | Methanol (B129727) |
|---|
Data sourced from a DFT study on the analogous compound 1,4-diformylpiperazine. The specific energy values would differ for this compound due to the presence of methyl groups, but the trends are illustrative. researchgate.net
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. physchemres.orgnih.gov
For 1,4-dfp, the HOMO and LUMO are delocalized over almost all atoms of the molecule. The HOMO-LUMO energy gap is substantial, suggesting high stability. researchgate.net Theoretical calculations show that this energy gap tends to increase as the polarity of the solvent increases. researchgate.net
| Environment | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|
Data sourced from a DFT study on the analogous compound 1,4-diformylpiperazine. researchgate.net
Charge distribution analysis, often performed using methods like Mulliken population analysis, predicts the partial atomic charges on each atom in the molecule. nih.gov In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the carbonyl carbons and hydrogen atoms would carry partial positive charges. This charge distribution is critical for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions. nih.gov
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov These theoretical spectra are invaluable for assigning specific vibrational modes (stretching, bending, etc.) to the experimental absorption bands. nih.gov
For complex molecules, a Total Energy Distribution (TED) analysis is performed to determine the contribution of different internal coordinates to each normal mode of vibration. researchgate.net In the case of 1,4-dfp, computational studies have successfully correlated calculated vibrational frequencies with experimental FT-IR and Raman spectra. researchgate.net A key area of interest is the carbonyl (C=O) stretching frequency, which is sensitive to the molecular conformation and the surrounding solvent environment. These frequencies can be correlated with various solvent parameters, providing insight into solute-solvent interactions. researchgate.net For this compound, similar correlations would be expected, with additional vibrational modes associated with the methyl groups.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the motions of atoms and molecules over time, providing a detailed view of conformational dynamics and interactions with the environment. nih.govescholarship.org
MD simulations can reveal the dynamic interchange between different stable conformers of this compound. This includes the chair-to-chair inversion of the piperazine ring and the rotation of the formyl groups around the C-N bonds. These simulations allow for the visualization of the pathways of these conformational changes and the calculation of the energy barriers associated with them. escholarship.org Identifying regions of high conformational flexibility is crucial for understanding how the molecule might adapt its shape to interact with other molecules or biological targets. nih.gov
MD simulations explicitly include solvent molecules (like water) in the simulation box, allowing for a detailed investigation of solute-solvent interactions. mdpi.com This provides a dynamic picture that complements the implicit solvent models often used in DFT. researchgate.net Simulations can show how solvent molecules arrange around the solute, form hydrogen bonds, and influence the conformational preferences of the molecule. mdpi.com By observing how the solvent structure impacts the solute's dynamics, MD can provide insights into how the solvent might affect the molecule's reactivity in a chemical reaction. mdpi.com
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For the formation of this compound, these calculations can map out the entire reaction landscape, identifying key intermediates and transition states.
A critical aspect of understanding a reaction mechanism is the characterization of its transition states. A transition state represents the highest energy point along the reaction coordinate between a reactant and a product. The energy of this state, known as the activation energy, determines the rate of the reaction.
For the N-formylation of 2,5-dimethylpiperazine (B91223), a key transformation would be the attack of the nitrogen atom of the piperazine ring on the electrophilic carbon of the formylating agent (e.g., the Vilsmeier reagent). Quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to locate the geometry of this transition state and calculate its energy. researchgate.netresearchgate.net
Table 1: Hypothetical Transition State Analysis Data for the Formylation of 2,5-Dimethylpiperazine
| Parameter | Value (Illustrative) | Description |
| Reaction Step | First N-Formylation | The addition of the first formyl group to one of the nitrogen atoms of 2,5-dimethylpiperazine. |
| Computational Method | B3LYP/6-31G(d) | A common DFT functional and basis set for geometry optimization and energy calculations. |
| Activation Energy (ΔE‡) | 15 kcal/mol | The calculated energy barrier for the reaction to proceed through the transition state. |
| Key Bond Being Formed | N-C (formyl) | The bond between the piperazine nitrogen and the carbonyl carbon of the formyl group. |
| Transition State Geometry | Trigonal bipyramidal | The geometry around the formyl carbon, indicating the approach of the nucleophilic nitrogen. |
| Imaginary Frequency | -250 cm⁻¹ | A negative frequency in the vibrational analysis confirms that the structure is a true transition state. |
This table presents illustrative data that could be obtained from a computational study. Actual values would require specific calculations for this reaction.
Beyond identifying individual transition states, quantum chemical calculations can elucidate the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This is typically visualized through a reaction energy profile, which plots the potential energy of the system as a function of the reaction coordinate.
For the synthesis of this compound, the reaction would involve two successive formylation steps. A computational study would likely investigate the stepwise mechanism, calculating the energies of all stationary points along the pathway. This would reveal whether the second formylation is more or less favorable than the first and identify any stable intermediates, such as the mono-formylated species, 2,5-dimethylpiperazine-1-carbaldehyde.
Table 2: Illustrative Reaction Energy Profile Data for the Synthesis of this compound
| Species | Relative Energy (kcal/mol) | Description |
| 2,5-Dimethylpiperazine + Formylating Agent (x2) | 0.0 | The starting materials, set as the reference energy. |
| Transition State 1 (TS1) | +15.0 | The energy barrier for the first formylation step. |
| 2,5-Dimethylpiperazine-1-carbaldehyde | -5.0 | A stable intermediate formed after the first formylation. |
| Transition State 2 (TS2) | +18.0 | The energy barrier for the second formylation step, relative to the starting materials. |
| This compound | -12.0 | The final product, with a negative relative energy indicating an overall exothermic reaction. |
This table provides an example of the kind of data that would be generated from a reaction pathway analysis. The values are hypothetical and for illustrative purposes.
Such computational investigations provide a molecular-level understanding of the reaction, complementing experimental studies and aiding in the optimization of reaction conditions. While specific studies on this compound are yet to be widely reported, the established methodologies in computational chemistry provide a clear framework for its future theoretical investigation.
Applications in Advanced Organic Synthesis and Material Science
As a Chiral Building Block in Asymmetric Synthesis
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral building blocks are indispensable. The enantiomerically pure forms of 2,5-dimethylpiperazine-1,4-dicarbaldehyde, such as the (2R,5R) and (2S,5S) isomers, represent valuable starting materials for synthesizing optically active molecules. The quest for novel and efficient chiral catalysts and ligands is a significant driver in the pharmaceutical and agrochemical industries, as a majority of new drugs are chiral. merckmillipore.com
The development of chiral ligands is central to the field of asymmetric catalysis, with C₂-symmetry being a particularly successful design concept for achieving high levels of enantiocontrol in metal-catalyzed reactions. nih.gov this compound serves as a precursor to a variety of C₂-symmetric chiral ligands. The aldehyde groups can be readily transformed into other functionalities through established chemical reactions. For instance, reductive amination can convert the dialdehyde (B1249045) into a chiral tetraamine (B13775644) or a diamine-diol, which can then coordinate to metal centers. These ligands are crucial for creating catalysts used in reactions like asymmetric hydrogenation, allylic alkylation, and Friedel-Crafts reactions. nih.govnih.gov
The modular nature of this precursor allows for the synthesis of a library of ligands with varied steric and electronic properties by choosing different amines for the reductive amination step. This tunability is essential for optimizing catalyst performance for a specific chemical transformation.
Table 1: Potential Chiral Ligands Derived from this compound
| Ligand Type | Functional Group Formed | Potential Catalytic Application |
|---|---|---|
| Chiral Tetraamine | Secondary or Tertiary Amines | Asymmetric Hydrogenation |
| Chiral Amino-alcohols | Amine and Alcohol | Enantioselective Addition Reactions |
| Chiral Diphosphines | Phosphine (via amine intermediates) | Cross-Coupling Reactions |
Heterocyclic compounds are ubiquitous in biologically active substances, and piperazine-based structures are considered "privileged scaffolds" due to their wide range of biological activities and synthetic versatility. nih.govresearchgate.net this compound is an excellent scaffold for constructing more complex chiral heterocycles. The two aldehyde groups act as handles for annulation reactions, allowing for the fusion of other rings onto the piperazine (B1678402) core.
These reactions can lead to the formation of polycyclic systems with multiple stereocenters, whose configurations are directed by the inherent chirality of the starting piperazine scaffold. Such complex molecules are often targets in natural product synthesis and drug discovery. For example, intramolecular cyclization reactions can yield bicyclic structures, which are key components of many alkaloids. rsc.org The development of synthetic methodologies based on the manipulation of such versatile scaffolds is an active area of research. researchgate.netnih.gov
Role in the Synthesis of Functionalized Polymers or Coordination Compounds
The precise arrangement of functional groups in this compound makes it an attractive monomer for the synthesis of advanced polymeric materials and coordination compounds with well-defined architectures.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. mdpi.commdpi.com Their high surface area and tunable porosity make them promising for applications in gas storage, separation, and catalysis. encyclopedia.pubnih.gov The design of these frameworks relies on the geometry of the organic linkers used in their synthesis.
Aldehyde-functionalized molecules are common linkers for the synthesis of imine-based COFs, which are known for their chemical stability. mdpi.com this compound, with its two aldehyde groups and rigid C₂-symmetric structure, is an ideal candidate for a chiral linker. By reacting it with planar triamines or other complementary linkers, it is possible to construct chiral COFs. nih.gov The chirality embedded within the framework's pores could be utilized for enantioselective separations or asymmetric catalysis. Similarly, piperazine-functionalized ligands can be incorporated into MOFs, enhancing their properties for applications like methane (B114726) storage. rsc.org
Table 2: Comparison of Linker Types for COF Synthesis
| Linker Functional Group | Resulting COF Linkage | Key Properties |
|---|---|---|
| Aldehyde + Amine | Imine | Good chemical stability, versatile |
| Boronic Acid | Boroxine / Boronate Ester | Reversible formation, lower stability |
| Hydrazide + Aldehyde | Hydrazone | Enhanced stability via H-bonding |
Condensation polymerization is a fundamental process for creating a wide range of polymers, including polyamides and polyesters. e3s-conferences.org The reaction of a dialdehyde with a diamine leads to the formation of a poly(Schiff base) or polyimine. This compound can act as a dialdehyde monomer in such reactions.
When this chiral monomer undergoes condensation polymerization with various achiral or chiral diamines, it results in the formation of chiral polymers. The stereochemistry of the repeating units is controlled by the monomer, leading to polymers with a regular, ordered helical structure. These chiral polymers could find applications in chiral chromatography, as membranes for enantiomeric separations, or as supports for catalysts. The synthesis of polymers through the oxidative condensation of aromatic diamines is a related area of study that produces materials with interesting electronic properties. mdpi.com
Derivatization for Analytical and Sensing Applications
Chemical derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. Reagents with specific functionalities are used to label target molecules, enhancing their detectability by methods such as HPLC with UV or fluorescence detection.
Drawing an analogy from similar compounds like 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, which is used as a precolumn derivatization reagent for the HPLC analysis of amino acids nih.gov, this compound is expected to be highly effective for this purpose. Its two aldehyde groups can react efficiently under mild conditions with the primary amino groups of analytes such as amino acids, peptides, or biogenic amines.
Furthermore, the use of an enantiomerically pure form of the reagent, such as (2S,5S)-2,5-dimethylpiperazine-1,4-dicarbaldehyde, would make it a powerful chiral derivatizing agent. When it reacts with a racemic mixture of an amine-containing analyte, it forms a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard non-chiral chromatography techniques. This approach is valuable for determining the enantiomeric purity of pharmaceuticals or for chiral metabolite analysis in biological samples. nih.gov The development of COFs for chemical detection and sensing is also an emerging field where precursors like this could be valuable. nih.gov
Table 3: Potential Analytical Applications
| Analyte Class | Derivatization Product | Detection Method | Application |
|---|---|---|---|
| Amino Acids | Di-imine adduct | HPLC-UV/Vis, LC-MS | Metabolomics, Food analysis |
| Biogenic Amines | Fluorescent adduct (with suitable core) | HPLC-Fluorescence | Clinical diagnostics |
| Chiral Amines | Diastereomeric adducts | HPLC-UV, LC-MS/MS | Enantiomeric purity analysis |
Development of Chemical Derivatization Reagents for Mass Spectrometry
There is no scientific literature available that details the use of this compound as a chemical derivatization reagent for mass spectrometry. Chemical derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detectability. While piperazine-containing compounds have been explored for derivatizing peptides to enhance their signal in mass spectrometry, specific studies employing the dicarbaldehyde derivative are absent from published research.
Use in Fluorescent Probes or Sensors
Current research has not documented the application of this compound in the development of fluorescent probes or sensors. Fluorescent probes are molecules that can re-emit light upon light excitation and are used to detect specific analytes. Although some Schiff base ligands derived from piperazine have been noted for their fluorescence activity, there are no specific studies that have synthesized or evaluated this compound for its fluorescent properties or its potential as a sensor. researchgate.net
Future Research Directions and Potential Areas of Exploration
Development of Novel and Greener Synthetic Routes
The synthesis of 2,5-Dimethylpiperazine-1,4-dicarbaldehyde is foundational to its study. Future research should prioritize the development of efficient and environmentally benign synthetic methodologies. Current synthetic approaches for similar structures often rely on conventional methods that may involve hazardous reagents or produce significant waste.
Future synthetic strategies could focus on:
Microwave-Assisted Synthesis: Investigating microwave irradiation to accelerate the formylation of cis- or trans-2,5-dimethylpiperazine (B131708) could drastically reduce reaction times and potentially increase yields.
Solvent-Free Conditions: Exploring solid-phase or neat reaction conditions, possibly using grinding techniques, would align with the principles of green chemistry by eliminating solvent use.
Green Solvents: The use of sustainable solvents, such as ethanol-water mixtures, could be explored as an alternative to traditional chlorinated organic solvents.
Catalytic Approaches: Developing catalytic methods for the formylation step, perhaps using novel organocatalysts or supported metal catalysts, could improve efficiency and allow for catalyst recycling.
| Approach | Potential Advantage | Key Research Question |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, improved energy efficiency | Can microwave conditions improve yield and purity over conventional heating? |
| Solvent-Free Grinding | Eliminates solvent waste, simple procedure | Is the formylation reaction feasible and efficient under mechanochemical conditions? |
| Aqueous/Alcoholic Solvents | Reduced environmental impact and toxicity | Can a high-yielding synthesis be achieved in environmentally benign solvents? |
Investigation of Stereoselective Reactions Using the Chiral Scaffold
The compound exists as two distinct diastereomers: cis-(2R,5S)-2,5-dimethylpiperazine-1,4-dicarbaldehyde and trans-(2R,5R)- and (2S,5S)-2,5-dimethylpiperazine-1,4-dicarbaldehyde. This inherent chirality is a key feature for future exploration. The rigid piperazine (B1678402) ring can serve as a chiral scaffold to influence the stereochemical outcome of reactions at the aldehyde groups.
Key areas for investigation include:
Diastereoselective Additions: The two aldehyde groups are homotopic in the C2-symmetric trans isomer but enantiotopic in the Cs-symmetric cis isomer. Studying nucleophilic additions to these groups could reveal substrate-controlled diastereoselectivity, potentially leading to the synthesis of complex molecules with multiple stereocenters.
Asymmetric Catalyst/Ligand: The chiral backbone could be utilized in the design of novel ligands for asymmetric metal catalysis. The nitrogen and oxygen atoms could serve as coordination sites for metal centers, creating a chiral environment for catalytic transformations.
Chiral Building Block: The molecule itself can be used as a chiral building block for the synthesis of larger, stereochemically defined structures, such as macrocycles or polymers.
Exploration of Unique Reactivity under Non-Standard Conditions
Moving beyond classical reaction conditions could unveil novel and unexpected reactivity patterns for this compound. The interaction between the two aldehyde groups, mediated by the piperazine scaffold, may lead to unique transformations under specific energetic inputs.
Potential explorations could involve:
Photochemical Reactions: Investigating intramolecular [2+2] cycloadditions or other photochemical transformations upon UV irradiation.
High-Pressure Chemistry: Applying high pressure to condensation reactions could favor the formation of sterically hindered products or unique polymeric structures not accessible under ambient conditions.
Unconventional Solvents: The use of highly structured solvents, such as hexafluoroisopropanol (HFIP), has been shown to alter reaction pathways for other heterocyclic compounds. Exploring its reactivity in such media could lead to unprecedented cycloaddition or condensation products.
Integration into Advanced Functional Materials
The dicarbaldehyde functionality makes this compound an excellent monomer for the construction of advanced porous organic materials. Its rigidity and defined stereochemistry are highly desirable attributes for creating ordered networks.
Future research in this area could target:
Covalent Organic Frameworks (COFs): Reacting the dicarbaldehyde with multitopic amine linkers (e.g., tri- or tetra-amines) via imine condensation can lead to the formation of crystalline, porous COFs. acs.orgresearchgate.net The use of a chiral monomer like this compound is a promising strategy for synthesizing chiral COFs, which are highly sought after for applications in enantioselective separation and asymmetric catalysis.
Porous Organic Polymers (POPs): While potentially less crystalline than COFs, amorphous POPs synthesized from this monomer could still exhibit high surface areas and porosity, making them suitable for applications like gas storage (e.g., CO2 capture) and as supports for catalysts. researchgate.net
Coordination Polymers: The nitrogen atoms of the piperazine ring and the carbonyl oxygen atoms can act as coordination sites for metal ions. This suggests the potential to synthesize novel coordination polymers or metal-organic frameworks (MOFs) where the compound acts as a rigid, chiral organic ligand. tandfonline.com
| Material Type | Synthetic Strategy | Potential Application |
|---|---|---|
| Chiral Covalent Organic Frameworks (COFs) | Condensation with multi-amine linkers | Enantioselective separations, asymmetric catalysis |
| Porous Organic Polymers (POPs) | Polymerization with various linkers | Gas storage, catalyst support |
| Coordination Polymers / MOFs | Coordination with metal ions | Sensing, catalysis, magnetism |
Computational Design and Prediction of New Derivatives with Tuned Properties
In silico methods provide a powerful tool for predicting the properties of this compound and guiding experimental work. Computational chemistry can accelerate the discovery of new derivatives and applications. rsc.orgnih.gov
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to determine the ground-state geometries, conformational preferences (e.g., chair vs. boat conformations of the piperazine ring), and electronic properties of the cis and trans isomers. This information is crucial for understanding its reactivity and interaction with other molecules.
Reaction Pathway Modeling: Simulating the energy profiles of potential reactions can help predict the feasibility of novel synthetic routes and the stereochemical outcomes of stereoselective reactions.
Design of Functional Materials: Computational simulations can predict the structures and properties (e.g., pore size, surface area, gas adsorption isotherms) of hypothetical COFs or POPs derived from this monomer, allowing for the rational design of materials with targeted functionalities. jetir.org
Quantitative Structure-Activity Relationship (QSAR): If derivatives are synthesized and tested for a specific activity (e.g., biological activity or catalytic efficiency), QSAR models can be developed to correlate molecular structure with function, guiding the design of more potent or efficient derivatives. nih.gov
Q & A
Q. Why do different synthesis routes yield varying thermal stability profiles for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
